N-(2-methoxyethyl)-2-(2-oxopyrrolidin-1-yl)acetamide
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Overview
Description
N-(2-methoxyethyl)-2-(2-oxopyrrolidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered lactams, which are cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(2-oxopyrrolidin-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-pyrrolidone and 2-methoxyethylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH. Common solvents used in the reaction include methanol, ethanol, or dichloromethane.
Catalysts and Reagents: Catalysts such as acids or bases may be used to facilitate the reaction. Reagents like acetic anhydride or acetyl chloride can be employed for acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-(2-oxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-methoxyethyl)-2-(2-oxopyrrolidin-1-yl)acetate, while reduction may produce N-(2-methoxyethyl)-2-(2-hydroxyethyl)pyrrolidine.
Scientific Research Applications
N-(2-methoxyethyl)-2-(2-oxopyrrolidin-1-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, analgesic, or neuroprotective effects.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical drugs or as a lead compound for drug development.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex organic molecules.
Biological Studies: Researchers may investigate its effects on biological systems, including its interactions with enzymes, receptors, or cellular pathways.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(2-oxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling, or affect cellular pathways involved in inflammation, pain, or neuroprotection.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-2-(2-oxopyrrolidin-1-yl)acetamide
- N-(2-ethoxyethyl)-2-(2-oxopyrrolidin-1-yl)acetamide
- N-(2-methoxyethyl)-2-(2-oxopyrrolidin-1-yl)propionamide
Uniqueness
N-(2-methoxyethyl)-2-(2-oxopyrrolidin-1-yl)acetamide is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its methoxyethyl group may enhance its solubility, stability, or bioavailability compared to similar compounds. Additionally, its pyrrolidin-1-yl moiety may confer specific interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(2-oxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-14-6-4-10-8(12)7-11-5-2-3-9(11)13/h2-7H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOBITINRWHSGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1CCCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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